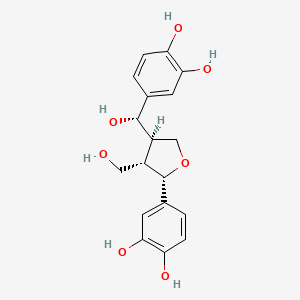

(+)-3,3'-Bisdemethyltanegool

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20O7 |

|---|---|

Molecular Weight |

348.3 g/mol |

IUPAC Name |

4-[(2S,3S,4R)-4-[(S)-(3,4-dihydroxyphenyl)-hydroxymethyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol |

InChI |

InChI=1S/C18H20O7/c19-7-11-12(17(24)9-1-3-13(20)15(22)5-9)8-25-18(11)10-2-4-14(21)16(23)6-10/h1-6,11-12,17-24H,7-8H2/t11-,12+,17-,18-/m1/s1 |

InChI Key |

XRDXBFUYROIFCX-FVEFGIFQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H](O1)C2=CC(=C(C=C2)O)O)CO)[C@@H](C3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1C(C(C(O1)C2=CC(=C(C=C2)O)O)CO)C(C3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Advanced Structural Elucidation of + 3,3 Bisdemethyltanegool

Identification of Botanical Sources and Geographic Distribution

(+)-3,3'-Bisdemethyltanegool has been isolated from at least two distinct plant species, highlighting its presence in the plant kingdom.

Isolation from Morinda citrifolia (Noni) Fruits

A significant source of this compound is the fruit of Morinda citrifolia, commonly known as Noni. nih.govnih.gov This plant is widely distributed in tropical and subtropical regions. Researchers have successfully isolated this lignan (B3055560) from Noni fruits collected in Tahiti. nih.gov Further studies have also identified this compound in M. citrifolia fruits from other locations, indicating its consistent presence in this species. nih.govinternationalscholarsjournals.comdoc-developpement-durable.org The fruit of the Noni plant contains a diverse array of phytochemicals, including numerous lignans (B1203133), anthraquinones, flavonoids, and iridoids. internationalscholarsjournals.comjournalejmp.com

Isolation from Crotalaria pallida Fruits

In addition to Morinda citrifolia, this compound has been isolated from the fruits of Crotalaria pallida. um.edu.my This plant belongs to the Leguminosae family and is also found in tropical and subtropical areas. magtechjournal.com The isolation of this compound from C. pallida was a notable discovery, as it was the first time this lignan had been reported in the Crotalaria genus. magtechjournal.com

Methodologies for Extraction and Advanced Chromatographic Separation

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction and is followed by purification using various chromatographic techniques.

Solvent Extraction Techniques

The initial step in isolating this compound from plant material is typically solvent extraction. organomation.comarcjournals.orgresearchgate.netresearchgate.netnih.gov This process involves using a solvent to dissolve the compound of interest from the solid plant matrix. For the extraction of lignans like this compound from Morinda citrifolia and Crotalaria pallida, polar solvents are commonly employed.

In one study, freeze-dried M. citrifolia fruit powder was steeped in methanol (B129727) at room temperature, followed by percolation with the same solvent. researchgate.net Another study on M. citrifolia fruits utilized a 90% ethanol (B145695) extract. nih.gov Similarly, the dried seeds of Crotalaria pallida were extracted with 95% ethanol. magtechjournal.com The choice of solvent is critical and is based on the polarity and solubility of the target compound. organomation.com

| Botanical Source | Extraction Solvent |

| Morinda citrifolia (Noni) Fruits | Methanol researchgate.net |

| Morinda citrifolia (Noni) Fruits | 90% Ethanol nih.gov |

| Crotalaria pallida Fruits | 95% Ethanol magtechjournal.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the fine purification of compounds like this compound. units.itshodexhplc.comdrawellanalytical.comvscht.cz In the isolation process, preparative HPLC (pre-HPLC) is often the final step to obtain the pure compound. nih.gov

For the purification of this compound from M. citrifolia, a Waters XTerra® preparative MS C18 OBD column has been used. doc-developpement-durable.orgresearchgate.net This is a type of reversed-phase column where the stationary phase is non-polar (C18, or octadecylsilyl) and the mobile phase is a polar solvent mixture. units.itsielc.comresearcher.life The ability to vary the mobile phase composition allows for the precise separation of closely related compounds. drawellanalytical.com

Column Chromatography (Silica Gel, ODS, Sephadex LH-20)

Before the final purification by HPLC, crude extracts are typically fractionated using various column chromatography techniques. mdpi.com This helps to separate the complex mixture into simpler fractions, enriching the concentration of the target compound.

Silica Gel: Silica gel is a polar stationary phase used in normal-phase chromatography. It is frequently used in the initial fractionation of plant extracts. nih.govmagtechjournal.com

ODS (Octadecylsilyl): ODS is a non-polar stationary phase used in reversed-phase chromatography. nih.govresearcher.life It is effective for separating compounds based on their hydrophobicity. Studies on M. citrifolia have employed ODS gel column chromatography. nih.gov

Sephadex LH-20: This is a size-exclusion chromatography medium made of cross-linked dextran. sigmaaldrich.comfishersci.sepubcompare.ai It separates molecules based on their size and is particularly useful for purifying natural products like lignans and flavonoids. sigmaaldrich.com It has been utilized in the isolation of compounds from both M. citrifolia and Crotalaria pallida. nih.govmdpi.com

The systematic application of these chromatographic methods, often in sequence, is essential for the successful isolation of pure this compound from complex plant extracts. nih.gov

| Chromatographic Technique | Stationary Phase/Medium | Purpose in Isolation |

| Column Chromatography | Silica Gel | Initial fractionation of crude extract nih.govmagtechjournal.com |

| Column Chromatography | ODS (Octadecylsilyl) | Separation based on hydrophobicity nih.govresearcher.life |

| Column Chromatography | Sephadex LH-20 | Size-based separation of compounds nih.govmdpi.comsigmaaldrich.com |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Final purification of the compound nih.govdoc-developpement-durable.orgresearchgate.net |

Biosynthetic Pathways and Precursor Chemistry of + 3,3 Bisdemethyltanegool

Proposed Lignan (B3055560) Biosynthesis Routes in Plants

The journey to synthesizing lignans (B1203133) begins with the aromatic amino acid phenylalanine, which is produced via the shikimic acid pathway. mdpi.com The core of lignan biosynthesis involves two main stages: the phenylpropanoid pathway, which generates the basic C6-C3 monolignol units, and the subsequent lignan-specific pathway, where these units are coupled and modified. nih.govnih.gov

The phenylpropanoid pathway initiates with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. nih.govontosight.ai A series of hydroxylation and methylation steps follow, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and caffeic acid O-methyltransferase (CAOMT) , converting cinnamic acid into intermediates like p-coumaric acid, caffeic acid, and finally ferulic acid. mdpi.comnih.gov Ferulic acid is then activated to feruloyl-CoA and subsequently reduced in a multi-step process to the key monolignol precursor, coniferyl alcohol . mdpi.com

From coniferyl alcohol, the lignan-specific pathway commences. The pivotal step is the oxidative dimerization of two coniferyl alcohol molecules. This reaction is mediated by oxidase enzymes (e.g., laccases) that generate phenoxy radicals, and crucially, dirigent proteins (DIR) , which control the stereospecific coupling of these radicals. ontosight.ainsf.gov This directed coupling predominantly yields (+)-pinoresinol, the first true lignan intermediate in many biosynthetic routes. nih.govnsf.gov

Following the formation of pinoresinol (B1678388), a general lignan pathway proceeds through sequential reductions and oxidations to generate various lignan scaffolds. nsf.govarkat-usa.org Pinoresinol can be successively reduced by pinoresinol-lariciresinol reductase (PLR) enzymes to form first lariciresinol (B1674508) and then secoisolariciresinol (B192356). arkat-usa.orgnih.gov Secoisolariciresinol can then be oxidized by secoisolariciresinol dehydrogenase (SDH) to produce matairesinol (B191791). nsf.govarkat-usa.org These four intermediates—pinoresinol (a furofuran), lariciresinol (a furan), secoisolariciresinol (a dibenzylbutane), and matairesinol (a dibenzylbutyrolactone)—represent the central scaffolds from which a vast diversity of plant lignans, presumably including (+)-3,3'-Bisdemethyltanegool, are derived through further tailoring reactions. nsf.govarkat-usa.org

Identification of Key Enzymatic Steps and Intermediates

The biosynthesis of lignans is characterized by a series of well-defined enzymatic transformations that create and modify the core structures. The specific enzymes that catalyze the final steps to produce this compound have not been fully elucidated, but the pathway leading to its likely precursors is well-understood.

Key Intermediates: The pathway progresses from simple phenylpropanoids to increasingly complex lignans.

Phenylalanine: The ultimate aromatic amino acid precursor. mdpi.com

Cinnamic Acid: Formed from phenylalanine, it is the entry point into the phenylpropanoid pathway. nih.gov

Coniferyl Alcohol: The primary monolignol building block for lignan synthesis. nih.gov

Pinoresinol: The initial furofuran lignan formed by the stereospecific coupling of two coniferyl alcohol molecules. nih.govarkat-usa.org

Lariciresinol: A furan-type lignan produced by the first reduction of pinoresinol. arkat-usa.org

Secoisolariciresinol: A dibenzylbutane-type lignan resulting from the second reduction step catalyzed by PLR enzymes. arkat-usa.orgnih.gov

Matairesinol: A dibenzylbutyrolactone lignan formed via the oxidation of secoisolariciresinol. nsf.govarkat-usa.org

Key Enzymatic Steps: The conversion of precursors into these key intermediates is catalyzed by specific enzymes whose activity and specificity are crucial for determining the final lignan profile of a plant.

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid. nih.govontosight.ai |

| Cinnamate 4-Hydroxylase | C4H | Catalyzes the oxidation of cinnamic acid to p-coumaric acid. nih.gov |

| Dirigent Protein | DIR | Mediates the regio- and stereoselective coupling of two coniferyl alcohol radicals to form (+)-pinoresinol. ontosight.aimdpi.com |

| Pinoresinol-Lariciresinol Reductase | PLR | Catalyzes the two sequential reductions converting pinoresinol to lariciresinol and then to secoisolariciresinol. arkat-usa.orgnih.gov |

| Secoisolariciresinol Dehydrogenase | SDH | Catalyzes the oxidation of secoisolariciresinol to form matairesinol. nsf.govarkat-usa.org |

| Caffeic acid O-methyltransferase | CAOMT | Involved in the conversion of caffeic acid to ferulic acid. nih.gov |

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of lignans is a tightly regulated process, controlled at the genetic level by the expression of the requisite biosynthetic genes. This regulation involves a complex interplay of transcription factors, hormones, and microRNAs (miRNAs) that modulate enzyme activity in response to developmental cues and environmental stresses.

Several families of transcription factors have been identified as key regulators of the phenylpropanoid and lignan pathways. The MYB and NAC transcription factor families are known to activate the expression of genes encoding pathway enzymes. mdpi.comfrontiersin.org For instance, in Arabidopsis, the transcription factors MYB46 and MYB83 have been shown to activate the promoters of several genes in the monolignol biosynthesis pathway, including PAL1, C4H, and CCR1. frontiersin.org

The expression of dirigent protein (DIR) genes is critical for directing the flux from coniferyl alcohol towards lignan formation instead of lignin (B12514952) polymerization. mdpi.com Studies have shown that the expression of specific DIR genes can be involved in the differential formation of lignan enantiomers in various plant tissues, such as (+)-pinoresinol in vegetative organs. mdpi.com

Pinoresinol-lariciresinol reductases (PLRs) are also key regulatory points. The presence of multiple PLR genes in a single plant allows for fine-tuned control over the synthesis of different lignan enantiomers, which may have distinct biological fates. nih.gov For example, different PLR enzymes in flax (Linum usitatissimum) are responsible for producing the (+)- and (-)-enantiomers of secoisolariciresinol in different parts of the plant. researchgate.net

Plant hormones also play a role in regulating lignan biosynthesis. Treatment of developing flax with abscisic acid (ABA) resulted in a significant increase in the accumulation of secoisolariciresinol diglucoside, which was correlated with an up-regulation of PLR gene expression. acs.org

More recently, microRNAs (miRNAs) have been implicated in the post-transcriptional regulation of genes in the phenylpropanoid pathway. nih.gov Although the specific miRNA-based regulation of the pathway leading to this compound is not yet detailed, miRNAs are known to target the mRNAs of key enzymes or transcription factors, adding another layer of control to the biosynthesis of lignans and other related polyphenolic compounds. nih.govmdpi.com

In Vivo and In Vitro Biosynthetic Studies

The elucidation of lignan biosynthetic pathways has been greatly advanced by in vivo and in vitro studies, including feeding experiments with labeled precursors, characterization of enzymes from plant extracts, and metabolic engineering in cell cultures.

Early in vivo studies in Forsythia intermedia demonstrated that (-)-matairesinol is formed from the post-coupling modification of (-)-secoisolariciresinol. rsc.org An enzyme preparation from this plant was shown to catalyze this transformation in vitro, representing one of the first reports of an enzyme specifically involved in lignan biosynthesis. rsc.org

Plant cell cultures have become a powerful tool for studying and manipulating lignan production. Cell suspension cultures of Forsythia koreana have been used as a platform for metabolic engineering. oup.com In one study, the down-regulation of the endogenous PLR gene via RNA interference (RNAi) led to the complete loss of matairesinol production and a corresponding large accumulation of its precursor, pinoresinol. oup.com This demonstrates that PLR is a key control point in the pathway. Furthermore, when the gene for Sesamum CYP81Q1 (a P450 enzyme) was co-expressed in these PLR-down-regulated cell lines, the accumulated pinoresinol was successfully converted into the novel lignan sesamin, showcasing the potential for producing custom lignans in vitro. oup.com

Similar studies have been conducted in flax (Linum species). In vitro cultures of Haplophyllum patavinum have been shown to produce arylnaphthalene lignans, and studies on recombinant PLR enzymes from flax have revealed the molecular basis for the synthesis of different lignan enantiomers. researchgate.net For example, one recombinant PLR from flax seeds was found to convert only (-)-pinoresinol (B158572) into (+)-secoisolariciresinol, while a second PLR isolated from the leaves converted (+)-pinoresinol into (-)-secoisolariciresinol. researchgate.net These in vitro enzymatic assays are crucial for understanding the precise function and stereospecificity of key biosynthetic enzymes.

Chemical Synthesis Strategies and Derivatives of + 3,3 Bisdemethyltanegool

Total Synthesis Approaches to the Lignan (B3055560) Core Structure

The total synthesis of lignans (B1203133) like (+)-3,3'-Bisdemethyltanegool, which feature a 2,5-diaryl-3,4-dimethyltetrahydrofuran core, presents significant stereochemical challenges. Chemists have devised various strategies to control the relative and absolute stereochemistry of the multiple chiral centers in this class of compounds.

A common retrosynthetic strategy for the 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan core, as exemplified by the synthesis of the closely related (±)-tanegool, involves key disconnections that simplify the target molecule into more readily available starting materials. nih.govresearchgate.net A logical approach is to disconnect the tetrahydrofuran (B95107) ring itself.

One bioinspired retrosynthesis of (±)-tanegool begins by envisioning the central tetrahydrofuran ring as arising from an oxidative cyclization of a 1,4-diarylbutane-1,4-diol intermediate. nih.govmdpi.com This key intermediate can be traced back to the photodimerization of a substituted cinnamic acid derivative, such as ferulic acid. nih.govresearchgate.net

The key steps in this retrosynthetic analysis are:

C-O bond disconnection (Tetrahydrofuran ring opening): The tetrahydrofuran ring of tanegool (B1259832) is retrosynthetically opened to reveal a 1,4-diarylbutane-1,4-diol precursor. This transformation in the forward sense is a crucial cyclization step.

C-C bond disconnection (Dimer uncoupling): The 1,4-diarylbutane structure is disconnected at the central C-C bond, leading back to two C6-C3 phenylpropanoid units, which are characteristic building blocks of lignans.

Functional Group Interconversion: The diol is derived from the reduction of a diester, which in turn is the product of a [2+2] photodimerization of a ferulic acid ester. nih.gov

This analysis highlights ferulic acid, a readily available natural product, as a potential starting material, making the synthesis biomimetic and efficient. nih.gov

Achieving the correct stereochemistry is paramount in the synthesis of bioactive lignans. For 2,5-diaryl-3,4-dimethyltetrahydrofurans, several methodologies have been developed to control the formation of the chiral centers.

A versatile approach involves the use of a cyclic hemiketal intermediate, which can be promoted by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to undergo deoxygenation and epimerization. nih.govacs.orgacs.org This process generates oxocarbenium ion intermediates that can be stereoselectively reduced to form the desired tetrahydrofuran lignan. nih.govacs.org This method has been successfully applied to synthesize a variety of lignans, including (+)-fragransin A₂, (+)-galbelgin, and (+)-talaumidin. nih.govacs.org The stereochemical outcome is controlled by the directing effects of existing stereocenters and the nature of the reducing agent.

Another powerful strategy relies on a bioinspired oxidative cyclization. In the synthesis of (±)-tanegool, a diol intermediate derived from the photodimerization of ferulic acid was subjected to an oxidative ring-opening and subsequent 5-exo-trig cyclization. nih.govchim.it The stereoselectivity of the cyclization is influenced by steric hindrance from the bulky aromatic rings, leading to the desired relative stereochemistry of the tetrahydrofuran core. mdpi.com For instance, the synthesis of (±)-tanegool was achieved through an oxidative ring-opening of a key diol intermediate using reagents like iron(III) chloride (FeCl₃). nih.gov

Furthermore, divergent syntheses using γ-butyrolactone intermediates have proven effective. mdpi.com These approaches often involve stereoselective aldol (B89426) additions and subsequent modifications to build the tetrahydrofuran ring system, allowing access to various lignan natural products from a common intermediate. mdpi.com

Semi-Synthetic Modification and Diversification Strategies

Semi-synthesis, which uses a readily available natural product as a starting material for chemical modifications, is a powerful tool for generating derivatives of complex molecules like this compound. tapi.comrsc.org This approach can be more efficient than total synthesis for producing a library of analogues for biological testing. tapi.com

Starting from a natural lignan, several functional groups offer handles for chemical modification:

Phenolic Hydroxyl Groups: The two phenolic hydroxyl groups in this compound are prime targets for modification. They can be alkylated, acylated, or glycosylated to produce a range of derivatives. For example, methylation of a phenolic hydroxyl group in a related lignan, matairesinol (B191791), yields arctigenin. rsc.org Such modifications can significantly impact the compound's solubility, membrane permeability, and interaction with biological targets.

Aromatic Rings: The aromatic rings can be subjected to electrophilic substitution reactions, such as halogenation or nitration, although controlling regioselectivity can be challenging. These modifications can alter the electronic properties of the molecule and introduce new interaction points.

Semi-synthetic strategies have been widely applied to other complex natural products to improve their pharmacological profiles, including potency, stability, and safety. mdpi.comnih.gov Similar approaches could be applied to this compound or a more abundant related natural lignan to explore its chemical space and optimize its biological activity.

Rational Design and Synthesis of Analogues of this compound

Rational design involves creating specific structural modifications to a lead compound to improve its interaction with a biological target and enhance its therapeutic effects. researchgate.netbrieflands.com This approach relies on understanding the structure-activity relationship (SAR) of the compound.

The goal of synthesizing analogues of this compound is to identify key structural features responsible for its biological activity and to develop more potent or selective compounds. researchgate.netnih.gov Based on general SAR principles for lignans and other natural products, several modifications could be envisioned:

Modification of Phenolic Groups: As mentioned, altering the phenolic hydroxyls is a common strategy. Converting them to ethers or esters can change the molecule's hydrogen-bonding capacity and lipophilicity, which may enhance cell permeability and target engagement. nih.gov

Introduction of Different Substituents on Aromatic Rings: Adding electron-donating or electron-withdrawing groups to the aromatic rings can modulate the molecule's electronic character and steric profile. For example, introducing fluorine atoms can sometimes improve metabolic stability and binding affinity. nih.gov

Alteration of the Tetrahydrofuran Core: Replacing the oxygen atom of the tetrahydrofuran ring with nitrogen (to form aza-lignans) or sulfur could lead to novel analogues with distinct biological properties. Such heterocyclic modifications have been explored for other natural product scaffolds. mdpi.com

Stereochemical Variation: Synthesizing diastereomers of the natural product can provide valuable insights into the stereochemical requirements for biological activity. Studies on other complex molecules like tetrahydrolipstatin have shown that while the natural stereoisomer is often the most potent, other diastereomers can retain significant activity. nih.gov

These rationally designed analogues would be synthesized using the total or semi-synthetic methods described previously and then subjected to biological screening to establish a comprehensive SAR profile.

Table 4.1: Potential Analogue Modifications and Rationale

| Modification Site | Type of Modification | Rationale for Potential Enhanced Activity |

| Phenolic -OH Groups | Alkylation (e.g., methylation, ethylation) | Increase lipophilicity, improve membrane permeability, potentially alter metabolic stability. |

| Phenolic -OH Groups | Acylation (e.g., acetylation) | Create prodrugs that may improve bioavailability; alter solubility. |

| Aromatic Rings | Halogenation (e.g., F, Cl, Br) | Enhance binding interactions (e.g., halogen bonding), improve metabolic stability. |

| Aromatic Rings | Introduction of amino or nitro groups | Modulate electronic properties and introduce new hydrogen bonding capabilities. |

| Tetrahydrofuran Core | Replacement of oxygen with nitrogen or sulfur | Create novel heterocyclic scaffolds (aza- or thia-lignans) with potentially different target specificities. |

To understand the mechanism of action, metabolic fate, and distribution of this compound, isotopically labeled analogues are invaluable tools. symeres.comunimi.it These probes are essential for a variety of studies, including drug metabolism and pharmacokinetics (DMPK). symeres.com

The synthesis of labeled compounds can be achieved by incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). symeres.comcriver.com

Strategies for Isotopic Labeling:

Deuterium (²H) Labeling: Deuterium can be introduced via H-D exchange reactions on the aromatic rings using deuterated acids or by using deuterated reagents (e.g., NaBD₄) during the synthesis. researchgate.net For example, in the synthesis of enterodiol, a related lignan, deuterium was introduced by reducing a precursor with lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net Deuterated compounds are particularly useful as internal standards in mass spectrometry-based quantitative analysis and for studying metabolic pathways. unimi.it

Carbon-13 (¹³C) or Carbon-14 (¹⁴C) Labeling: These isotopes are typically incorporated by using a labeled starting material early in the synthetic sequence. For instance, a ¹³C- or ¹⁴C-labeled ferulic acid could be used in the bioinspired synthesis to produce a labeled version of the lignan core. These labeled analogues are crucial for tracking the distribution of the compound in biological systems and identifying metabolites.

Tritium (³H) Labeling: Tritium, a radioactive isotope, can be introduced via catalytic tritium exchange or by reduction with tritiated reagents. unimi.it Tritiated compounds offer high sensitivity for detection in biological samples and are considered a gold standard for metabolic and drug trafficking studies. unimi.it

The synthesis of these labeled probes would follow the established synthetic routes, with the isotopic label being introduced at a strategic point that minimizes the risk of its loss during subsequent metabolic processes. criver.com

Molecular and Cellular Biological Activities: Mechanistic Investigations of + 3,3 Bisdemethyltanegool

Enzyme Inhibition and Modulation Studies

Investigations into the bioactivity of (+)-3,3'-Bisdemethyltanegool have explored its capacity to inhibit or otherwise modulate the function of several key enzymes implicated in human disease.

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.gov The 5-lipoxygenase (5-LO) and 15-lipoxygenase (15-LO) pathways are significant targets for anti-inflammatory therapies.

A phytochemical study on the fruits of Morinda citrifolia led to the isolation and identification of this compound. nih.gov In this research, it was evaluated for its inhibitory activity against both 5-LO and 15-LO. The study demonstrated that this compound was among a group of eight compounds from the plant that inhibited 5- and/or 15-lipoxygenase, with reported half-maximal inhibitory concentration (IC50) values ranging from 0.43 to 16.5 μM. nih.gov While the specific IC50 value for this compound was not individually detailed in the abstract, its inclusion among the active compounds confirms its inhibitory effect on these enzymes. The precise mechanism, such as whether the inhibition is competitive, non-competitive, or redox-based, requires further detailed kinetic studies.

Table 1: Lipoxygenase Inhibitory Activity of this compound

| Enzyme Target | Source Organism of Compound | Reported IC50 Value (μM) | Reference |

|---|---|---|---|

| 5-Lipoxygenase | Morinda citrifolia | 0.43 - 16.5 (Range for active compounds) | nih.gov |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. While extracts from Morinda citrifolia have been assessed for anticholinesterase activity, a review of the scientific literature did not yield specific studies on the direct interaction or inhibitory mechanisms of purified this compound against either acetylcholinesterase or butyrylcholinesterase. semanticscholar.orgresearchgate.netresearchgate.netphcogj.comnih.gov Therefore, data on its potential IC50 values or the nature of its interaction with these enzymes are not available.

Monoamine oxidase B (MAO-B) is a crucial enzyme that catabolizes monoamine neurotransmitters, including dopamine. Its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. doc-developpement-durable.org Studies have investigated the MAO-inhibitory potential of extracts from Morinda citrifolia fruit. doc-developpement-durable.orgairitilibrary.com These studies identified other compounds, such as certain flavonoids and another lignan (B3055560), as potent MAO-A and MAO-B inhibitors. doc-developpement-durable.org However, in the preliminary screening of nine compounds isolated from the active extract, this compound was found to be inactive, with less than 50% inhibition at a concentration of 100 µg/mL. doc-developpement-durable.org Consequently, there is no evidence to suggest it acts as a significant MAO-B inhibitor.

Rheumatoid arthritis is characterized by the abnormal proliferation of synovial fibroblasts, which contributes to joint inflammation and destruction. nih.gov A study investigating the chemical constituents of Morinda citrifolia fruits evaluated their effects on the proliferation of MH7A human synovial fibroblast cells. nih.gov In this research, this compound was identified as one of the compounds exhibiting remarkable inhibitory effects on the proliferation of these cells. nih.gov The study determined a specific IC50 value for this inhibitory activity, indicating its potential as a modulator of this pathological process. nih.gov

Table 2: Modulatory Effect of this compound on Synovial Fibroblast Proliferation

| Cell Line | Activity | Reported IC50 Value (μmol·L⁻¹) | Reference |

|---|

A review of the available scientific literature did not reveal any studies investigating the potential inhibitory or modulatory effects of this compound on other enzyme targets such as α-glucosidase, an enzyme involved in carbohydrate digestion, or β-secretase (BACE1), which is implicated in the pathogenesis of Alzheimer's disease.

Cellular Pathway Analysis

Detailed analyses of the specific cellular signaling pathways that may be modulated by this compound, such as MAPK or NF-κB pathways which are often downstream of lipoxygenase activity or involved in fibroblast proliferation, have not been extensively reported in the reviewed literature for this specific compound.

Effects on Reactive Oxygen Species (ROS) Production and Antioxidant Pathways

This compound, a lignan found in plants such as Morinda citrifolia, has demonstrated notable antioxidant properties. journalejmp.com Research indicates that this compound can contribute to the quenching of reactive oxygen species (ROS), which are highly reactive chemicals formed from oxygen. researchgate.net ROS, such as superoxide (B77818) and hydrogen peroxide, are byproducts of normal cellular metabolism and play a dual role in the body, acting as both signaling molecules and mediators of inflammation and cell damage when in excess. nih.govwikipedia.orgnih.gov

The antioxidant mechanism of compounds like this compound is crucial for cellular defense against oxidative stress. journalejmp.com Oxidative stress occurs when there is an imbalance between the production of ROS and the body's ability to counteract their harmful effects. nih.gov This can lead to damage to cellular structures, including lipids, proteins, and DNA. wikipedia.org

Studies on plant extracts containing this compound have shown an ability to enhance the body's natural antioxidant defense systems. journalejmp.com This includes increasing the levels of crucial antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). journalejmp.com These enzymes constitute the first line of cellular defense against oxidative damage. journalejmp.com SOD converts superoxide radicals into hydrogen peroxide and oxygen, while CAT and glutathione peroxidase (GPx) then convert hydrogen peroxide into water. frontiersin.org By bolstering these enzymatic pathways, this compound helps to mitigate the damaging effects of oxidative stress. journalejmp.com

Furthermore, the antioxidant activity of this compound is linked to the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant response element (ARE)-containing genes, which encode for a variety of antioxidant and cytoprotective enzymes. frontiersin.orgfrontiersin.org

Table 1: Effects of this compound on ROS and Antioxidant Pathways

| Parameter | Effect of this compound | Mechanism |

|---|---|---|

| Reactive Oxygen Species (ROS) | Reduced levels | Directly quenches ROS and enhances endogenous antioxidant systems. journalejmp.comresearchgate.net |

| Superoxide Dismutase (SOD) | Increased activity | Enhances the conversion of superoxide to hydrogen peroxide. journalejmp.com |

| Catalase (CAT) | Increased activity | Promotes the decomposition of hydrogen peroxide to water and oxygen. journalejmp.com |

| Glutathione (GSH) | Increased levels | Supports the glutathione peroxidase (GPx) system in neutralizing ROS. journalejmp.com |

| Nrf2 Pathway | Activation | Induces the expression of antioxidant and cytoprotective genes. nih.gov |

Interaction with Cellular Macromolecules (e.g., DNA, Proteins)

The interaction of this compound with cellular macromolecules like DNA and proteins is an area of active investigation. As a lignan, its chemical structure allows for potential binding to various biological targets.

Regarding DNA, some compounds can interact with DNA through various mechanisms, including intercalation, groove binding, or by causing oxidative damage. wikipedia.orgnih.govnih.gov For instance, research on other compounds has shown that damage to bacterial DNA, RNA, and proteins is a key part of the immune response. wikipedia.org In the context of cancer, damage to DNA is a critical event, and some natural compounds have been found to prevent DNA damage by inhibiting the formation of DNA adducts. wisdomlib.org

In terms of protein binding, many drugs bind reversibly to plasma proteins such as albumin and alpha-1-acid glycoprotein. ddg-pharmfac.netabdn.ac.uk This binding affects a drug's distribution and availability to reach its target site, as only the unbound fraction is generally considered pharmacologically active. ddg-pharmfac.netnih.gov The extent of protein binding can vary significantly between different compounds and even between species for the same compound. rsc.org The interaction of a compound with proteins can be specific, involving binding to active sites of enzymes or receptors, or non-specific. nih.gov For example, in silico docking studies have been used to predict the binding of compounds from Morinda citrifolia, including lignans (B1203133), to enzymes like monoamine oxidase B. researchgate.net

Table 2: Potential Interactions of this compound with Cellular Macromolecules

| Macromolecule | Potential Interaction | Significance |

|---|---|---|

| DNA | Potential for binding or preventing adduct formation. wisdomlib.org | Could influence genotoxicity or chemopreventive effects. |

| Proteins (General) | Reversible binding to plasma proteins. ddg-pharmfac.netabdn.ac.uk | Affects pharmacokinetics and bioavailability. ddg-pharmfac.net |

| Enzymes (e.g., MAO-B) | Predicted to bind to the active site. researchgate.net | Potential for enzyme inhibition and therapeutic effects. |

Impact on Cellular Signaling Cascades

Cellular signaling is a complex network of interactions that governs fundamental cellular activities. nih.govresearchgate.net this compound and related compounds have been shown to influence several key signaling cascades.

One of the primary signaling pathways affected is the nuclear factor-κB (NF-κB) pathway. nih.gov NF-κB is a crucial regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines. frontiersin.org Similarly, the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation and apoptosis, can be modulated by such compounds. nih.gov

Furthermore, signaling pathways involving second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+) are fundamental to cellular responses. nih.govfiveable.me The activation of G-protein coupled receptors can trigger a cascade of events leading to the production of these second messengers, which in turn activate protein kinases like protein kinase A (PKA). nih.gov There is also evidence of cross-talk between different signaling pathways, such as the interaction between the TrkB signaling pathway and the Nrf2-ARE antioxidant system, which can be co-activated by certain phytochemicals to confer neuroprotection. frontiersin.org

Ceramide-regulated signaling cascades are another area of interest, where ceramide can act as a second messenger to induce cell cycle arrest and apoptosis by modulating pathways like the stress-activated protein kinase (SAPK) and Akt pathways. nih.gov

Table 3: Impact of this compound and Related Compounds on Cellular Signaling

| Signaling Pathway | Effect | Downstream Consequence |

|---|---|---|

| NF-κB | Inhibition of activation and translocation. nih.gov | Decreased production of pro-inflammatory cytokines. frontiersin.org |

| MAPK | Modulation of pathway components. nih.gov | Regulation of cell proliferation and apoptosis. |

| Nrf2-ARE | Activation. frontiersin.org | Increased expression of antioxidant enzymes. frontiersin.org |

| TrkB/PI3K/Akt | Activation. frontiersin.org | Promotion of neuronal survival and neuroprotection. |

| Ceramide-regulated pathways | Modulation. nih.gov | Induction of cell cycle arrest and apoptosis. |

In Vitro and Model Organism Studies for Mechanistic Elucidation

Mechanisms of Antimicrobial Activity

The antimicrobial mechanisms of natural compounds like this compound are multifaceted. Generally, antimicrobial agents can act through several mechanisms, including the inhibition of cell wall synthesis, protein biosynthesis, or nucleic acid synthesis. mdpi.comfrontiersin.org They can also disrupt the integrity of the bacterial cell membrane. mdpi.com

For instance, some antibiotics target the bacterial ribosome, inhibiting protein synthesis by binding to either the 30S or 50S ribosomal subunits. frontiersin.org Others interfere with DNA gyrase, an enzyme essential for DNA replication and repair in bacteria. frontiersin.org The inhibition of folic acid metabolism is another mechanism employed by certain antibiotics. frontiersin.org

Extracts from plants containing this compound have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. researchgate.net The mechanisms likely involve a combination of the aforementioned actions, leading to the inhibition of microbial growth and, in some cases, cell death. nih.gov Resistance to antimicrobial agents can develop through various means, including enzymatic degradation of the drug, modification of the drug target, or active efflux of the drug from the bacterial cell. nih.govmdpi.com

Anti-inflammatory Mechanisms (beyond enzyme inhibition)

Beyond the direct inhibition of inflammatory enzymes, the anti-inflammatory effects of this compound involve the modulation of cellular signaling pathways and the production of inflammatory mediators. A key mechanism is the suppression of the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.org

The compound also affects the production of prostaglandins, which are potent inflammatory mediators. nih.gov This can occur through the downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Furthermore, the anti-inflammatory properties are linked to the compound's antioxidant activity. journalejmp.com Reactive oxygen species (ROS) can act as signaling molecules that promote inflammation, so by reducing ROS levels, this compound can dampen the inflammatory response. nih.govfrontiersin.org This includes preventing ROS-mediated activation of inflammasomes, which are multiprotein complexes that trigger the release of pro-inflammatory cytokines. nih.govfrontiersin.org

Neuroprotective Mechanistic Pathways

The neuroprotective effects of this compound are attributed to several interconnected mechanisms. A primary mechanism is its potent antioxidant activity, which protects neurons from oxidative damage, a key factor in the pathogenesis of neurodegenerative diseases. journalejmp.comnih.gov By scavenging free radicals and boosting endogenous antioxidant defenses, the compound helps to preserve neuronal integrity. journalejmp.comresearchgate.net

Furthermore, the compound's anti-inflammatory properties play a significant role in neuroprotection, as chronic inflammation is a hallmark of many neurodegenerative conditions. nih.gov By inhibiting inflammatory pathways, this compound can reduce the production of neurotoxic inflammatory mediators. frontiersin.org

In silico studies suggest that lignans like this compound may also exert neuroprotective effects through the inhibition of enzymes such as monoamine oxidase B (MAO-B). researchgate.net Inhibition of MAO-B can increase the levels of certain neurotransmitters and prevent the formation of neurotoxins. researchgate.net Additionally, the modulation of neurotrophic factor signaling, such as the TrkB pathway, can promote neuronal survival and plasticity. frontiersin.orgnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of + 3,3 Bisdemethyltanegool and Its Analogues

Principles of SAR and QSAR Applied to Lignan (B3055560) Chemistry

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in drug discovery, aiming to correlate a molecule's structural features with its biological effects. collaborativedrug.comresearchgate.net SAR provides qualitative insights, identifying key functional groups and structural motifs that contribute to or detract from a compound's activity. collaborativedrug.com QSAR, on the other hand, takes a quantitative approach by developing mathematical models that relate physicochemical properties of a series of compounds to their biological activities. nih.govd-nb.info

In the context of lignan chemistry, SAR and QSAR are powerful tools for several reasons:

Predicting Biological Activity: These methods can predict the biological activity of novel or uncharacterized lignans (B1203133) based on their molecular structure. collaborativedrug.com

Guiding Synthesis: SAR insights help medicinal chemists to design and synthesize new analogues with potentially improved efficacy and selectivity. collaborativedrug.com

Understanding Mechanisms: By identifying which structural features are important for activity, SAR and QSAR can provide clues about the molecule's mechanism of action at a molecular level.

The general process involves generating a dataset of lignan structures and their corresponding biological activities (e.g., IC50 values). d-nb.inforesearchgate.net For QSAR, various molecular descriptors are calculated for each lignan, which can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons.

Physicochemical: Including properties like lipophilicity (logP) and polar surface area.

Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS) regression, are then employed to build a QSAR model that best correlates the descriptors with the observed biological activity. nih.gov The predictive power of these models is crucial and is often assessed through cross-validation and external validation techniques. nih.gov

Identification of Pharmacophoric Elements Critical for Activity

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. unina.itnih.gov Identifying these pharmacophoric elements for (+)-3,3'-Bisdemethyltanegool and its analogues is key to understanding their activity.

Common pharmacophoric features include: researchgate.net

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

For lignans, the specific arrangement of the phenyl rings, the nature and position of substituents (like hydroxyl and methoxy (B1213986) groups), and the stereochemistry of the central lignan core are critical determinants of their biological activity. For instance, studies on various lignans have highlighted the importance of hydroxyl groups for antioxidant activity and interactions with protein targets. The spatial relationship between the aromatic rings and the flexibility of the molecule also play a significant role.

Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-target complex (structure-based). dovepress.com These models then serve as 3D queries for virtual screening to identify new compounds with the desired activity profile.

Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which the interactions of this compound and its analogues can be studied at an atomic level. These methods complement experimental studies and provide detailed insights that are often difficult to obtain otherwise.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. scispace.com This method is instrumental in understanding the binding mode of this compound and its analogues to their biological targets.

A comparative molecular docking study identified this compound as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. jocpr.com The study docked 22 compounds from Morinda citrifolia fruit juice against the human forms of these enzymes. jocpr.com

The results, shown in the table below, indicate that this compound had the highest MolDock score for both enzymes, suggesting a strong binding affinity. jocpr.com These scores were significantly better than those of the standard drugs tacrine, rivastigmine, and huperazine A. jocpr.com The high affinity was attributed to a combination of strong hydrogen bonds, cation-π, π-π, and hydrophobic interactions within the active sites of the enzymes. jocpr.com

| Compound | Target Enzyme | MolDock Score |

| This compound | AChE | -124.227 |

| 3,3'-Bisdemethylpinoresinol | AChE | -115.403 |

| (-)-Pinoresinol (B158572) | AChE | -107.812 |

| This compound | BChE | -132.26 |

| (-)-Pinoresinol | BChE | -126.487 |

| Americanin A | BChE | -115.81 |

| Rivastigmine (Standard) | AChE | -95.5779 |

| Tacrine (Standard) | AChE | -69.7799 |

| Huperazine A (Standard) | AChE | -72.1161 |

| Rivastigmine (Standard) | BChE | -91.32 |

| Tacrine (Standard) | BChE | -70.3026 |

| Huperazine A (Standard) | BChE | -68.5103 |

Data sourced from a comparative molecular docking study. jocpr.com

Such studies are crucial for identifying potential lead compounds and for providing a structural basis for further optimization. jocpr.com

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.comnih.gov MD simulations are used to assess the stability of the predicted binding mode and to understand the conformational changes that may occur upon ligand binding. mdpi.comresearcher.life

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment (e.g., a box of water molecules and ions), and the movements of all atoms are calculated over a period of time (often nanoseconds). mdpi.com Analysis of the simulation trajectory can reveal:

The stability of key interactions (e.g., hydrogen bonds) over time. mdpi.com

The flexibility of different parts of the protein and the ligand.

For lignans, MD simulations have been used to study their interactions with various targets, confirming the stability of docked poses and providing a more accurate picture of the binding energetics. mdpi.comscilit.com For example, a 100 ns MD simulation was used to confirm the stable binding of certain lignans to the MDM2 protein, an important cancer target. mdpi.comresearcher.life

In silico (computer-based) methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govnih.gov These predictions help to identify compounds with potentially poor pharmacokinetic profiles, allowing for their early deselection or modification. nih.gov

For this compound and its analogues, various ADMET properties can be predicted using a range of software tools and web servers. researchgate.net These predictions are based on the compound's structure and rely on models built from large datasets of experimental data.

A study that performed molecular docking of compounds from Morinda citrifolia, including this compound, also analyzed their drug-likeness properties according to Lipinski's rule of five. jocpr.com This rule suggests that compounds are more likely to be orally bioavailable if they have:

A molecular weight of less than 500 daltons

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

An octanol-water partition coefficient (logP) not greater than 5

The study reported that this compound and other high-scoring compounds satisfied Lipinski's rule, indicating good potential for drug-likeness. jocpr.com

The table below shows a hypothetical example of in silico ADMET predictions for a compound like this compound.

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~330 g/mol | Favorable (within Lipinski's rule) |

| logP | ~2.5 | Optimal for membrane permeability |

| Hydrogen Bond Donors | 4 | Acceptable (within Lipinski's rule) |

| Hydrogen Bond Acceptors | 6 | Acceptable (within Lipinski's rule) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeability | Low/Medium | May or may not cross into the brain |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

It is important to note that these are predictive models and their accuracy can vary. audreyli.com However, they are invaluable for prioritizing compounds for further experimental testing. nih.gov

Deriving Predictive Models for Biological Efficacy and Selectivity

A major goal of QSAR studies is to develop predictive models that can accurately forecast the biological efficacy and selectivity of new compounds. nih.govresearchgate.net These models are built by establishing a statistically significant relationship between the structural/physicochemical properties of a series of compounds and their activities. nih.gov

The process typically involves:

Data Set Assembly: A diverse set of lignans with known activities against one or more targets is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Building: Statistical techniques are used to select the most relevant descriptors and to build a mathematical model. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation methods. nih.gov

Once validated, these QSAR models can be used to:

Screen large virtual libraries of compounds to identify potential hits.

Guide the design of new analogues by predicting the effect of specific structural modifications on activity and selectivity.

Prioritize the synthesis and testing of the most promising candidates.

For lignans, QSAR models have been successfully developed to predict their activity against various targets, including enzymes involved in tuberculosis and cancer. nih.govresearchgate.net These models have demonstrated the ability to select promising compounds with a good probability of activity, which can then be confirmed through experimental assays. nih.govresearchgate.net The combination of QSAR with molecular docking and other computational methods provides a powerful, multi-faceted approach to lignan-based drug discovery. capes.gov.brnih.gov

Analytical Method Development for + 3,3 Bisdemethyltanegool Research

Chromatographic Methods for Quantification in Research Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the quantification of lignans (B1203133) like (+)-3,3'-Bisdemethyltanegool. HPLC methods offer high resolution and sensitivity for the separation of complex mixtures often found in natural product extracts and biological matrices.

For the analysis of lignans, reversed-phase HPLC is a common approach. A C18 column is frequently employed as the stationary phase, providing effective separation based on the hydrophobicity of the analytes. The mobile phase typically consists of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of multiple lignans within a single run.

Detection is commonly performed using a UV detector, as lignans generally exhibit UV absorbance. The selection of the detection wavelength is critical for sensitivity and is determined by the UV spectrum of this compound. For more complex samples or when higher sensitivity and specificity are required, HPLC coupled with mass spectrometry (LC-MS) is the preferred method. LC-MS provides molecular weight and fragmentation data, which greatly enhances the confidence in compound identification and allows for quantification at very low levels.

Table 1: Illustrative HPLC Parameters for Lignan (B3055560) Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from 5% B to 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

Note: These are general parameters for lignan analysis and would require optimization for this compound.

Spectroscopic Techniques for Trace Analysis

Spectroscopic methods are indispensable for the structural elucidation and sensitive detection of "this compound," especially at trace levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural characterization of isolated compounds. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms and confirm the complete structure of the molecule. While NMR is not typically used for routine quantification due to lower sensitivity compared to chromatographic methods, it is essential for the initial identification and verification of the compound's structure.

Mass Spectrometry (MS) , particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a highly sensitive method for trace analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, creating a unique fragmentation pattern that can be used for highly specific and sensitive quantification in complex matrices, a technique known as multiple reaction monitoring (MRM).

Table 2: Spectroscopic Data for Structural Elucidation of Lignans

| Technique | Information Provided |

|---|---|

| ¹H NMR | Number and type of protons, connectivity |

| ¹³C NMR | Number and type of carbon atoms |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity |

| HRMS | Exact mass and elemental composition |

| MS/MS | Fragmentation pattern for specific identification |

Method Validation for Accuracy, Precision, and Robustness

Validation of an analytical method is a critical step to ensure that it is suitable for its intended purpose. According to guidelines from the International Council for Harmonisation (ICH), key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Accuracy is determined by comparing the measured concentration to a known true value. This is often assessed by spike-recovery experiments, where a known amount of pure "this compound" is added to a sample matrix and the recovery is calculated.

Precision refers to the closeness of repeated measurements and is expressed as the relative standard deviation (RSD). It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity is the ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness is the measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | < 15% |

| Linearity (r²) | > 0.99 |

| Robustness | Insignificant changes in results |

Challenges in Matrix Effects and Sample Preparation for Complex Biological Samples

Analyzing "this compound" in complex biological samples such as plasma, urine, or tissue homogenates presents significant challenges, primarily due to matrix effects and the need for efficient sample preparation.

Matrix effects occur when components of the biological matrix co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to either ion suppression or enhancement. researchgate.net This can significantly impact the accuracy and precision of the quantification. researchgate.net To mitigate matrix effects, several strategies can be employed:

Effective Sample Cleanup: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation are used to remove interfering substances from the sample before analysis.

Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix components can reduce interference.

Use of Internal Standards: The use of a stable isotope-labeled internal standard that behaves similarly to the analyte during sample preparation and analysis can compensate for matrix effects.

Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples can also help to correct for matrix effects.

Sample preparation is a critical step for extracting "this compound" from the complex biological matrix and concentrating it to a level that can be detected by the analytical instrument. The choice of the extraction method depends on the physicochemical properties of the analyte and the nature of the sample matrix. For lignans in biological fluids, enzymatic hydrolysis is often required to release the compounds from their conjugated forms (glucuronides and sulfates) before extraction. researchgate.net The efficiency of the extraction process must be carefully evaluated to ensure high and reproducible recovery of the analyte.

Future Research Trajectories and Advanced Applications in Chemical Biology

Systems Biology Integration for Comprehensive Mechanistic Understanding

The traditional "one-target, one-drug" paradigm is often insufficient to unravel the complex mechanisms of action of natural products, which typically interact with multiple targets. frontiersin.orgresearchgate.net A systems biology approach, which integrates multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), offers a holistic perspective to understand the intricate network of interactions between a compound and the biological system. frontiersin.orgresearchgate.netresearchgate.netslideshare.net

For (+)-3,3'-Bisdemethyltanegool, a systems biology approach could elucidate its polypharmacological effects. By treating relevant cell models (e.g., inflammatory cells, neuronal cells) with the compound, researchers can generate comprehensive datasets. For instance, transcriptomic analysis could reveal changes in gene expression profiles, while proteomics would identify alterations in protein abundance and post-translational modifications. Metabolomic studies could then uncover shifts in metabolic pathways, providing a functional readout of the compound's activity. frontiersin.orgnih.gov

Integrating these omics datasets through bioinformatics and computational modeling can help construct a comprehensive interaction network for this compound. researchgate.net This network would not only confirm known targets but also predict novel ones, revealing the interconnected pathways through which the compound exerts its effects. This approach has been successfully applied to other natural products to decipher their mechanisms in complex diseases like immune inflammation and cancer. frontiersin.orgresearchgate.net Such an understanding is crucial for identifying potential synergistic or antagonistic interactions and for designing more targeted and effective therapeutic strategies.

Exploration of Novel Molecular Targets and Pathways

Initial research has identified lipoxygenases and cholinesterases as potential targets for this compound. acs.orgnih.govjocpr.com However, a deeper exploration is necessary to uncover the full spectrum of its molecular interactions. In silico methods, such as reverse docking and pharmacophore modeling, can be powerful tools for identifying potential new targets. plos.orgnih.govrsc.org These computational approaches screen the compound against large databases of protein structures to predict binding affinities and identify potential molecular targets. nih.govrsc.org For instance, in silico analyses have been used to identify potential targets for other lignans (B1203133) in the context of Alzheimer's disease and cancer. nih.govresearchgate.net

The predictions from in silico studies must be validated through experimental approaches. Biochemical assays, such as enzyme inhibition assays and binding assays, can confirm direct interactions between this compound and predicted target proteins. Cellular thermal shift assays (CETSA) can be employed to verify target engagement within a cellular context.

Once novel targets are validated, subsequent pathway analysis can be performed to understand the biological consequences of these interactions. This involves mapping the identified targets to known signaling or metabolic pathways. For example, if a novel kinase is identified as a target, further studies would investigate the downstream effects on phosphorylation cascades and cellular processes regulated by that kinase. This systematic exploration of novel targets and pathways will provide a more complete picture of the compound's mechanism of action and may open up new therapeutic avenues.

Development of this compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. researchgate.netprimescholars.comnih.gov The development of this compound as a chemical probe could provide a valuable tool for dissecting the roles of its target proteins in health and disease. To be considered a high-quality chemical probe, a compound should exhibit several key characteristics, including high potency and selectivity for its target, a well-defined mechanism of action, and cellular activity. tandfonline.comunc.edupromega.com

The suitability of this compound as a chemical probe needs to be systematically evaluated. Its potency against its known targets, such as lipoxygenase, should be accurately quantified. Selectivity profiling against a panel of related and unrelated proteins is crucial to ensure that its biological effects can be confidently attributed to its interaction with the intended target. tandfonline.compromega.com

Should the natural compound itself not meet the stringent criteria for a chemical probe, medicinal chemistry efforts can be employed to optimize its structure. This may involve synthesizing derivatives to improve potency, selectivity, and physicochemical properties such as cell permeability and stability. nevadogroup.com Furthermore, the development of a structurally similar but biologically inactive analogue would be highly valuable as a negative control for experiments. tandfonline.com The successful development of this compound or a derivative as a chemical probe would enable researchers to investigate the physiological and pathological functions of its target(s) with high temporal and spatial resolution. nih.govacs.org

Table 1: Desirable Properties for a Chemical Probe and the Status of this compound

| Property | Desirable Characteristic | Current Status of this compound | Future Research Direction |

| Potency | High affinity for the intended target (typically <100 nM in biochemical assays). primescholars.compromega.com | Initial data suggests micromolar activity for lipoxygenase. nih.gov | Quantitative determination of IC50/Kd for primary targets. |

| Selectivity | >30-fold selectivity over closely related proteins. promega.com | Largely unknown. | Comprehensive selectivity profiling against relevant protein families. |

| Mechanism of Action | Well-characterized mode of inhibition/activation. primescholars.com | Inhibition of lipoxygenase is known, but the exact mechanism is not detailed. nih.gov | Kinetic studies to determine the mode of inhibition. |

| Cellular Activity | Demonstrates on-target effects in cells at relevant concentrations (typically <1 µM). promega.com | Anti-inflammatory and anti-rheumatoid arthritis effects have been noted. nevadogroup.com | Confirmation of on-target cellular activity using target engagement assays. |

| Inactive Control | Availability of a structurally similar but inactive compound. tandfonline.com | Not available. | Synthesis and validation of an inactive analogue. |

Bioproduction and Sustainable Sourcing for Research Purposes

The current source of this compound is through extraction from the fruits of Morinda citrifolia. acs.orgnih.gov While suitable for initial studies, this method may not be sustainable or scalable for larger research demands due to variations in plant material and potential environmental impact. justdial.comcore.ac.ukchemsociety.org.ng Therefore, the development of alternative bioproduction methods is a critical future trajectory.

Metabolic engineering of plants or microorganisms offers a promising avenue for the sustainable production of lignans. acs.orgfrontiersin.orgnih.govscispace.comnih.gov The biosynthetic pathway of lignans, starting from the dimerization of monolignols, is a target for genetic manipulation. rsc.org By overexpressing key enzymes or down-regulating competing pathways in a suitable host organism, the yield of specific lignans can be significantly increased. nih.gov For example, the production of other lignans has been successfully engineered in plants like Forsythia and in microorganisms. frontiersin.orgnih.gov

Another approach is microbial fermentation, where engineered bacteria or yeast are used to produce the compound. srce.hrresearchgate.netnih.govresearchgate.net This method allows for controlled and scalable production in bioreactors. Identifying and characterizing the specific biosynthetic genes for this compound in Morinda citrifolia is a prerequisite for these metabolic engineering strategies. This would involve transcriptomic analysis of the plant to identify candidate genes, followed by functional characterization of the encoded enzymes. The establishment of a robust bioproduction platform would ensure a reliable and sustainable supply of this compound for future research and potential therapeutic development.

Q & A

Q. What methodologies are effective for isolating (+)-3,3'-Bisdemethyltanegool from natural sources?

this compound has been isolated from Morinda citrifolia (Noni fruit) using ethanol extraction followed by chromatographic techniques (e.g., column chromatography, preparative HPLC). Researchers should optimize solvent polarity gradients to separate lignan derivatives, as demonstrated in studies isolating similar compounds like epipinoresinol and moricitritone . Structural confirmation requires comparison with published spectroscopic data (NMR, MS) and chromatographic retention times.

Q. How is the stereochemistry of this compound validated?

Absolute configuration determination relies on circular dichroism (CD) spectroscopy and X-ray crystallography. Comparative analysis with structurally related lignans (e.g., 3,3′-bisdemethylpinoresinol) is critical. For instance, optical rotation values and coupling constants in H-NMR spectra can differentiate enantiomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, general precautions for lignans include:

- Use of PPE (gloves, lab coats, safety goggles) to avoid dermal/ocular exposure.

- Conducting experiments in a fume hood to mitigate inhalation risks.

- Adherence to waste disposal guidelines for organic compounds, as outlined in chemical safety frameworks like REACH and OSHA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:

- Perform dose-response studies across multiple models (e.g., cancer vs. normal cell lines).

- Validate mechanisms using knockdown/knockout techniques (e.g., CRISPR for target genes).

- Cross-reference with structural analogs (e.g., bisbenzopyrans) to identify structure-activity relationships .

Q. What experimental designs are suitable for probing the metabolic stability of this compound?

Use in vitro hepatic microsomal assays (human/rodent) to assess phase I/II metabolism. Key parameters:

Q. How can computational chemistry enhance the synthesis optimization of this compound?

Density Functional Theory (DFT) calculations predict reaction pathways for asymmetric synthesis. For example:

- Simulate transition states of key steps (e.g., diastereoselective cyclization).

- Calculate Gibbs free energy () to identify rate-limiting steps.

- Validate predictions with experimental yields and enantiomeric excess (ee%) data .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Report confidence intervals (95%) to assess variability .

Q. How should researchers address batch-to-batch variability in natural product extracts containing this compound?

- Implement QC markers (e.g., HPLC fingerprints) to standardize extracts.

- Use quantitative H-NMR (qNMR) for absolute quantification.

- Collaborate with botanists to ensure consistent plant sourcing and extraction protocols .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Isolation Source | Morinda citrifolia (90% ethanol extract) | |

| Molecular Formula | CHO | |

| Structural Confirmation | H-NMR, C-NMR, MS | |

| Bioactivity Models Tested | Antioxidant, cytotoxic assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.